Diphosphorus tetraiodide

Catalog No.
S773956
CAS No.
13455-00-0
M.F
P2I4
I4P2
M. Wt
569.565 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphosphorus tetraiodide

CAS Number

13455-00-0

Product Name

Diphosphorus tetraiodide

IUPAC Name

diiodophosphanyl(diiodo)phosphane

Molecular Formula

P2I4
I4P2

Molecular Weight

569.565 g/mol

InChI

InChI=1S/I4P2/c1-5(2)6(3)4

InChI Key

YXXQTQYRRHHWFL-UHFFFAOYSA-N

SMILES

P(P(I)I)(I)I

Canonical SMILES

P(P(I)I)(I)I

Reducing Agent in Organic Chemistry

P₂I₄ acts primarily as a reducing agent in organic synthesis []. This means it readily donates electrons to other molecules, facilitating various chemical transformations. Its ability to exist in different oxidation states (+1, +3, and +5) allows it to participate in diverse reactions [].

Researchers commonly employ P₂I₄ for deoxygenation reactions, specifically:

  • Deprotecting acetals and ketals to aldehydes and ketones: This involves removing protecting groups (acetals and ketals) from carbonyl compounds (aldehydes and ketones) to reveal the original functional group [].
  • Converting epoxides to alkenes and aldoximes to nitriles: Epoxides are cyclic ethers that can be opened by P₂I₄ to form alkenes (unsaturated hydrocarbons), while aldoximes (N-O-hydroxyamines) can be converted to nitriles (organic compounds with a carbon-nitrogen triple bond) [].
  • Cyclizing 2-aminoalcohols to aziridines: This reaction involves forming a three-membered ring (aziridine) from a specific type of alcohol containing an amine group (2-aminoalcohol) [].
  • Converting α,β-unsaturated carboxylic acids to α,β-unsaturated bromides: P₂I₄ can selectively brominate specific carbon atoms in unsaturated carboxylic acids, leading to the formation of α,β-unsaturated bromides, important intermediates in organic synthesis [].

The Kuhn-Winterstein Reaction

P₂I₄ plays a crucial role in the Kuhn-Winterstein reaction, a specific type of deoxygenation reaction used to convert glycols (molecules with two hydroxyl groups) to trans alkenes (double bond configuration) []. This reaction has been instrumental in the synthesis of polyene chromophores, molecules that absorb specific wavelengths of light and are used in various applications like dyes and solar cells [].

Diphosphorus tetraiodide, with the chemical formula P2I4\text{P}_2\text{I}_4, is an orange crystalline solid that is notable for being the only stable halogeno derivative of diphosphine. This compound exhibits a unique affinity for oxygen, which influences its reactivity and applications in organic synthesis. It is primarily utilized as a reagent in various

  • Toxicity: Limited data available, but suspected to be toxic by inhalation and ingestion.
  • Hazards: Reacts violently with water, strong oxidizing agents, and strong bases [].
  • Safety Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [].

  • Formation of Amides: It reacts with weak carboxylic acids and amines to produce amides in high yields, serving as a mild condensing agent .
  • Reactions with Alcohols: The compound can react with phenols and certain aliphatic alcohols, facilitating various organic transformations .
  • Conversion of Carboxamides: It has been shown to convert carboxamides into other derivatives in the presence of tertiary amines, highlighting its versatility as a reagent .

Diphosphorus tetraiodide can be synthesized through several methods:

  • Direct Combination: One common method involves the direct reaction of phosphorus triiodide with phosphorus under controlled conditions.
  • Halogenation of Diphosphine: The compound can also be synthesized by halogenating diphosphine with iodine or iodine-containing reagents, leading to the formation of diphosphorus tetraiodide .

Diphosphorus tetraiodide finds applications primarily in organic synthesis:

  • Condensing Agent: It is used as a mild condensing agent for synthesizing amides from carboxylic acids and amines.
  • Organic Reagent: The compound serves as a reagent for various organic reactions, including cyclopropanation and other transformations involving alcohols and amines .

Research into the interactions of diphosphorus tetraiodide focuses on its reactivity with different functional groups. Studies have shown that it can effectively activate certain substrates for further reactions, making it valuable in synthetic pathways. Its interactions with oxygen-containing compounds are particularly noteworthy due to its affinity for oxygen, which can lead to unique reaction mechanisms.

Diphosphorus tetraiodide stands out among similar phosphorus compounds due to its unique structure and reactivity profile. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Phosphorus triiodidePI3\text{PI}_3A precursor to diphosphorus tetraiodide; less stable.
DiphosphineP2H4\text{P}_2\text{H}_4A parent compound; lacks iodine substituents.
Phosphorus pentachloridePCl5\text{PCl}_5A more reactive halogenated phosphorus compound; used in chlorination reactions.
Phosphorus oxychloridePOCl3\text{POCl}_3Used as a reagent for phosphorylation; more reactive towards alcohols.

Diphosphorus tetraiodide's stability compared to phosphorus triiodide and its specific role as a condensing agent differentiate it from these similar compounds. Its ability to facilitate amide formation under mild conditions highlights its practical utility in organic synthesis .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13455-00-0

Wikipedia

Diphosphorus tetraiodide

General Manufacturing Information

Hypodiphosphorous tetraiodide: INACTIVE

Dates

Modify: 2023-08-15

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